L-NIL hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of L-NIL involves selective pathways that ensure its high potency and specificity towards iNOS. Moore et al. (1994) detailed the synthetic approach, revealing that L-NIL exhibits an IC50 of 3.3 µM for mouse iNOS, which is significantly lower than that for rat brain constitutive NOS, indicating a 28-fold selectivity for iNOS. This synthesis pathway underscores the importance of precise molecular modifications to achieve targeted inhibitory effects (Moore et al., 1994).
Scientific Research Applications
L-NIL hydrochloride is a potent and moderately selective inhibitor of inducible nitric oxide synthase (iNOS) . It exhibits IC 50 values of 0.4-3.3 µM for iNOS as opposed to 8-38 and 17-92 µM for eNOS and nNOS, respectively . L-NIL effectively inhibits iNOS both in vitro and in vivo .
- Specific Scientific Field : Immunology & Inflammation .
- Summary of the Application : L-NIL has been used to demonstrate a critical role for iNOS in the immune response to infection by the protozoan L. major .
- Results or Outcomes : The inhibition of iNOS by L-NIL can affect the immune response to certain infections, such as those caused by the protozoan L. major .
- Scientific Field : Kidney Research
- Summary of the Application : L-NIL has been used in research to prevent inflammation, oxidative stress, and autophagy in mouse kidneys induced by ischemia-reperfusion (IR) .
- Methods of Application or Experimental Procedures : L-NIL was administered intraperitoneally at the end of cecal ligation and puncture (CLP) and at 6 hours after sepsis induction .
- Results or Outcomes : The treatment led to a negligible increase in plasma NGAL compared to sham mice. It also led to a significant decrease in both TLR4 and IL1β protein contents and clusterin transcript. An increase in NFAT5 mRNA levels was observed, as compared with mice treated with vehicle. It also promoted a decrease in AR protein expression, as compared with animals treated with vehicle .
Safety And Hazards
L-NIL hydrochloride can cause serious eye irritation and skin irritation. It may be harmful by inhalation, ingestion, or skin absorption. It may also cause respiratory system irritation5.
Future Directions
While I couldn’t find specific future directions for L-NIL hydrochloride, it’s worth noting that it has been used in various studies, such as those investigating inflammation, oxidative stress, and autophagy induced by renal IR in mice14. Further research could explore these areas in more depth.
Relevant Papers
L-NIL hydrochloride has been cited in several publications, including studies published in Nature Biomedical Engineering1, Journal of Advanced Research1, Cancer Letters1, and Free Radical Biology and Medicine1. These studies highlight the diverse applications of L-NIL hydrochloride in scientific research.
properties
IUPAC Name |
(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYWSATZDBEAOS-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-NIL hydrochloride | |
CAS RN |
159190-45-1, 150403-89-7 | |
Record name | N6-(1-Iminoethyl)-L-lysine hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159190-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-N6-(1-Iminoethyl)lysine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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